Molecular Weight Differentiation
The molecular weight of Valerophenone P-toluenesulfonylhydrazone (330.45 g/mol) is approximately 1.1 times greater than that of acetophenone tosylhydrazone (274.34 g/mol) and 0.8 times that of benzophenone tosylhydrazone (350.43 g/mol) [1]. This intermediate molecular weight positions it between the two most common aromatic ketone-derived tosylhydrazones, offering a distinct balance of lipophilicity and crystallinity that influences both purification behavior and reaction kinetics.
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 330.45 |
| Comparator Or Baseline | Acetophenone tosylhydrazone: 274.34; Benzophenone tosylhydrazone: 350.43 |
| Quantified Difference | Target is 56.11 g/mol heavier than acetophenone analog and 19.98 g/mol lighter than benzophenone analog |
| Conditions | Calculated based on molecular formulas: C₁₈H₂₂N₂O₂S (target), C₁₅H₁₆N₂O₂S (acetophenone), C₂₀H₁₈N₂O₂S (benzophenone) |
Why This Matters
This molecular weight differentiation directly impacts solubility and crystallization behavior, making the compound a more tractable intermediate for chromatographic purification and recrystallization compared to lighter analogs.
- [1] PubChem. Compound Summary for CID 6374697, Valerophenone p-toluenesulfonylhydrazone. View Source
